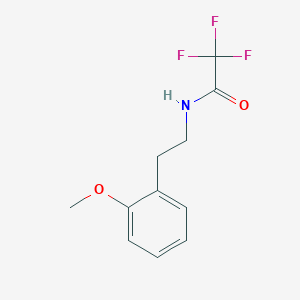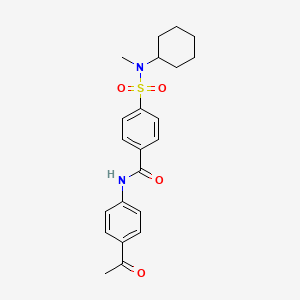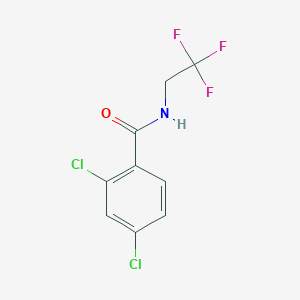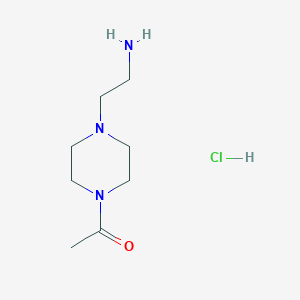
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 148716-35-2 . It has a molecular weight of 171.24 and its IUPAC name is 2-(4-acetyl-1-piperazinyl)ethanamine . It is in the form of oil .
Molecular Structure Analysis
The InChI code for “1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride” is 1S/C8H17N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.24 . The physical form of the compound is oil .Aplicaciones Científicas De Investigación
Corrosion Inhibition
This compound is utilized in a variety of reactions for studying corrosion inhibition . It can be used to prevent the corrosion of metals, which is crucial in industries such as oil and gas, where metal infrastructure is exposed to harsh conditions.
Biological Activity Studies
The compound is used in biological activity studies . It can be used to understand the interaction between biological systems and chemicals, which is essential in drug discovery and environmental science.
Metal Ligand Effects on Catalysis
It is used to study the effects of metal ligands on catalysis . This is important in the field of chemistry, where catalysts are used to speed up reactions.
Epoxy Curing
The compound is used for epoxy curing . Epoxy resins are used in a wide range of applications, from coatings and adhesives to composite materials. The curing process is crucial to achieving the desired properties of the epoxy resin.
Surface Activation
It is used for surface activation . This process is used to modify the surface of a material to make it more suitable for a specific application, such as improving adhesion or enhancing chemical reactivity.
Asphalt Additive
The compound is used as an asphalt additive . It can improve the properties of asphalt, making it more durable and resistant to environmental conditions.
CO2 Capture Solvent
Aqueous 1-(2-aminoethyl) piperazine (AEPZ) has been identified as a potential candidate for CO2 capture solvent . The kinetics of absorption of CO2 in aqueous AEPZ is studied using a stirred cell reactor . This is crucial in the efforts to reduce greenhouse gas emissions.
Lube Oil and Fuel Additives
It is used in lube oil and fuel additives . These additives can improve the performance of lubricants and fuels, enhancing the efficiency of engines and machinery.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, and H332 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[4-(2-aminoethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSSTUXZMKJAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

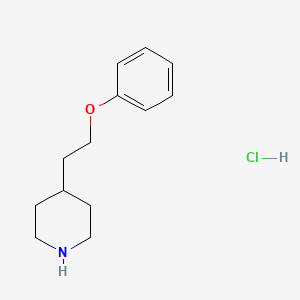
![Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2731381.png)
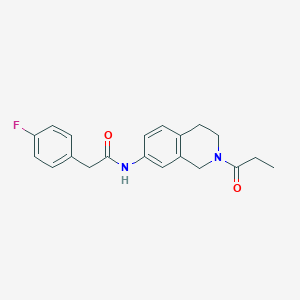
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)
![2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731384.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)
